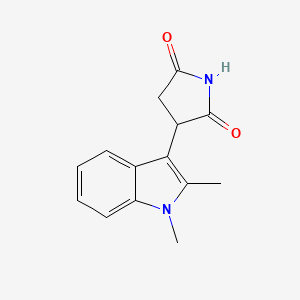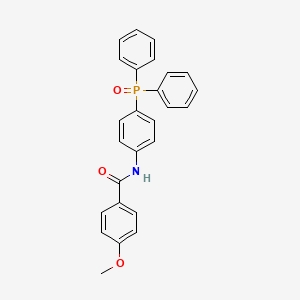
4-(4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a bromophenyl group, a pyrazole ring, and a triazole ring, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the bromophenyl precursor. One common method involves the bromination of phenylacetic acid to produce 4-bromophenylacetic acid . This intermediate is then subjected to further reactions to introduce the pyrazole and triazole rings.
Bromination of Phenylacetic Acid: Phenylacetic acid is treated with bromine and mercuric oxide to produce a mixture of 2- and 4-bromophenylacetic acid, with the 4-isomer being isolated by fractional crystallization.
Formation of Pyrazole Ring: The bromophenylacetic acid is then reacted with hydrazine to form the corresponding hydrazone, which undergoes cyclization to form the pyrazole ring.
Formation of Triazole Ring: The pyrazole intermediate is further reacted with appropriate reagents to introduce the triazole ring, completing the synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using reagents such as sodium cyanide or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and triazole rings.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Sodium cyanide, Grignard reagents, and other nucleophiles.
Oxidation and Reduction: Common oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the pyrazole and triazole rings.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
4-(4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophenylacetic Acid: Shares the bromophenyl group but lacks the pyrazole and triazole rings.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a bromophenyl group and a thiazole ring, showing antimicrobial and anticancer properties.
2-(4-Bromophenyl)piperazin-1-ylmethyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another triazole derivative with potential antibacterial activity.
Uniqueness
4-(4-(4-Bromophenyl)-5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole is unique due to its combination of a bromophenyl group, pyrazole ring, and triazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
62537-97-7 |
|---|---|
Molekularformel |
C12H10BrN5 |
Molekulargewicht |
304.15 g/mol |
IUPAC-Name |
4-[4-(4-bromophenyl)-5-methyl-1H-pyrazol-3-yl]-1,2,4-triazole |
InChI |
InChI=1S/C12H10BrN5/c1-8-11(9-2-4-10(13)5-3-9)12(17-16-8)18-6-14-15-7-18/h2-7H,1H3,(H,16,17) |
InChI-Schlüssel |
UXYARLLIQYBEAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1)N2C=NN=C2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2,3-dihydro-1h-pyrrolo[1,2-a]benzimidazole](/img/structure/B12896701.png)

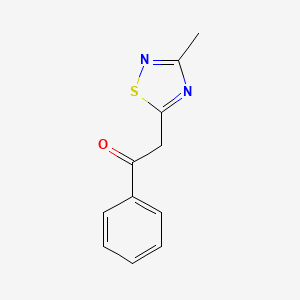
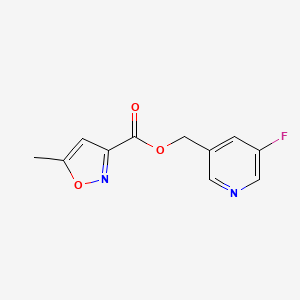
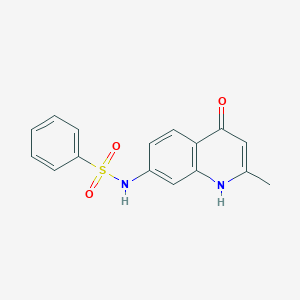
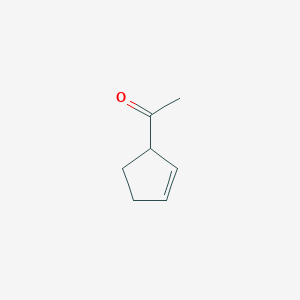
![2-(4-Methoxyphenyl)-6-methylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12896740.png)
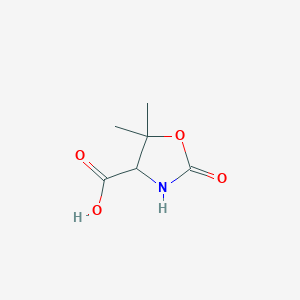
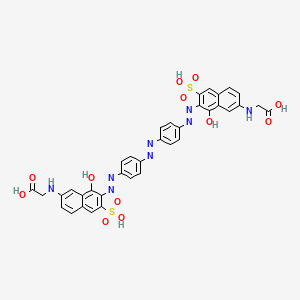
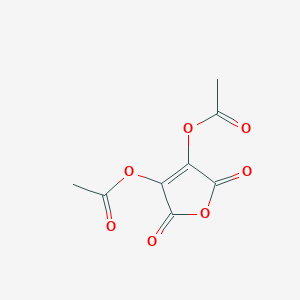
![2,3,7,8-Tetramethyldibenzo[b,d]furan](/img/structure/B12896757.png)
![5-[(3-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12896761.png)
